molecular formula C12H12N2O B1486797 6-(3,5-Dimethylphenyl)pyrimidin-4-ol CAS No. 1697463-91-4

6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Cat. No.: B1486797
CAS No.: 1697463-91-4
M. Wt: 200.24 g/mol
InChI Key: YMEFRMCRFGAEDX-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)pyrimidin-4-ol (CAS 1697463-91-4) is a pyrimidine derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, this compound serves as a valuable building block for the synthesis of novel bioactive molecules . The pyrimidine scaffold is a fundamental structure in nucleic acids and numerous natural products, making its synthetic analogs crucial for probing biological pathways . Research into pyrimidine derivatives like this one is extensive due to their wide spectrum of pharmacological activities. Studies have shown that various substituted pyrimidines exhibit notable anti-inflammatory properties by modulating key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . This makes them promising candidates for the development of new therapeutic agents targeting inflammatory diseases. Beyond anti-inflammatory applications, the pyrimidine core is a privileged structure in drug discovery, associated with antibacterial, antiviral, and antioxidant activities . This compound is provided strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all safe laboratory practices.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFRMCRFGAEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Pyrimidine Precursors

One of the classical approaches involves the condensation of appropriately substituted pyrimidine intermediates with aryl components under controlled temperature conditions.

  • A typical method starts from a 4-halo-6-substituted pyrimidine intermediate (e.g., 4-chloro-6-methoxypyrimidine), which undergoes nucleophilic substitution at the 6-position with a 3,5-dimethylphenyl nucleophile or organometallic reagent.
  • Subsequent hydrolysis or substitution at the 4-position introduces the hydroxyl group, yielding the target this compound.

This approach leverages the reactivity of halogenated pyrimidines and the regioselectivity of nucleophilic aromatic substitution.

Lithiation and Electrophilic Substitution Route

An efficient method reported for related pyrimidine derivatives involves:

  • Lithiation of a 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine intermediate using lithium diisopropylamide (LDA) at low temperatures (around –78 °C) in tetrahydrofuran (THF).
  • The lithiated intermediate then reacts with an aryl isothiocyanate or isocyanate to form carbothioamide or amide intermediates.
  • Treatment with sodium hydride and further reaction with electrophiles leads to the formation of pyrimidin-4-ol derivatives.

While this method was described for pyrimido[4,5-d]pyrimidine derivatives, its principles can be adapted for the synthesis of this compound by choosing appropriate aryl reagents.

Direct Hydroxylation of 6-Aryl Pyrimidines

Another approach involves:

  • Initial synthesis of 6-(3,5-dimethylphenyl)pyrimidine derivatives with a leaving group at the 4-position (e.g., 4-chloropyrimidine).
  • Subsequent nucleophilic substitution with hydroxide ions or hydrolysis under mild conditions to replace the halogen with a hydroxyl group.

This method benefits from the availability of 4-halopyrimidines and mild reaction conditions to preserve sensitive substituents.

Representative Experimental Procedure

A typical synthesis might proceed as follows:

Step Reagents and Conditions Outcome
1. Preparation of 4-chloro-6-(3,5-dimethylphenyl)pyrimidine Reaction of 4,6-dichloropyrimidine with 3,5-dimethylphenylboronic acid under Suzuki coupling conditions (Pd catalyst, base, solvent) Selective substitution at 6-position
2. Hydroxylation at 4-position Treatment of 4-chloro intermediate with aqueous base (e.g., NaOH) under reflux Replacement of 4-chloro with hydroxyl group
3. Purification Column chromatography or recrystallization Pure this compound

This sequence ensures regioselectivity and functional group compatibility.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Nucleophilic aromatic substitution 4-chloro-6-(3,5-dimethylphenyl)pyrimidine NaOH or KOH Reflux in aqueous or alcoholic solvent 70–85 Mild conditions, selective hydroxylation
Lithiation and electrophilic substitution 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine LDA, aryl isothiocyanate, NaH –78 °C to room temp in THF 60–80 Adaptable for various aryl groups, multi-step
Suzuki coupling followed by hydrolysis 4,6-dichloropyrimidine, 3,5-dimethylphenylboronic acid Pd catalyst, base, NaOH Pd catalysis at 80–100 °C, hydrolysis reflux 65–90 High regioselectivity, scalable

Research Findings and Optimization Insights

  • The lithiation method allows for versatile substitution patterns but requires strict temperature control and anhydrous conditions to prevent side reactions.
  • Suzuki coupling is widely favored for aryl substitution due to its mildness and tolerance of functional groups, making it suitable for 3,5-dimethylphenyl substitution.
  • Hydroxylation of the 4-chloro group proceeds efficiently under basic conditions, but reaction time and temperature must be optimized to avoid decomposition or overreaction.
  • Purification by column chromatography or recrystallization from solvents like ethanol or hexane/dichloromethane mixtures yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.

    Substitution: Nucleophilic aromatic substitution can be carried out using bases like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 6-(3,5-Dimethylphenyl)pyrimidin-4-one.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a 3,5-dimethylphenyl group and a hydroxyl group, makes it valuable in various scientific and industrial applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a versatile precursor for developing novel materials and pharmaceuticals.

Biological Applications

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be beneficial in treating diseases characterized by enzyme overactivity. For instance, studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Receptor Modulation : It can also act as a receptor modulator, influencing various physiological processes by acting as an agonist or antagonist at specific receptors. This property is particularly relevant in drug development for conditions like cancer and inflammation.

Medicinal Chemistry

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by targeting inflammatory pathways .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its effects on signaling pathways involved in tumor growth. Studies have demonstrated its potential to act against various cancer types by disrupting cellular processes essential for tumor survival .
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain pathogens, making it a candidate for further exploration as an antibacterial agent .

Case Study 1: Anticancer Activity

A study published in PubMed Central explored the anticancer potential of pyrimidine derivatives, including this compound. The researchers found that this compound inhibited the proliferation of cancer cells by interfering with critical signaling pathways associated with cell growth and survival. The findings highlight its potential as a therapeutic agent against various cancers.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of pyrimidine derivatives. The study demonstrated that this compound effectively inhibited specific enzymes linked to inflammatory responses. This activity suggests its application in developing anti-inflammatory drugs targeting these enzymes.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases and DNA topoisomerases, which are involved in cell proliferation and DNA replication . This inhibition can lead to the suppression of cancer cell growth and the prevention of bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, we compare it with three structurally related compounds:

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₇H₉Cl₂F₃N₂
  • Molecular Weight : 369.200 g/mol
  • Substituents : 3,5-Dichlorophenyl (electron-withdrawing groups), trifluoromethyl (CF₃), and phenyl.
  • Key Differences: The chlorine atoms and CF₃ group increase molecular weight and electronegativity, enhancing stability but reducing solubility in polar solvents compared to the methyl-substituted analog . No H-bond donors (vs. one -OH group in this compound), resulting in weaker polar interactions.
  • Applications : Used in agrochemical research due to its halogenated structure, which often correlates with pesticidal activity .

N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)

  • Molecular Formula : C₁₆H₂₂F₂N₆O (inferred from )
  • Substituents: 3,5-Dimethylphenoxy group, fluoro-methylethyl, and triazine core.
  • Key Differences: The triazine core (vs. pyrimidine) alters electronic distribution and reactivity.
  • Applications : Registered as a herbicide (triaziflam), demonstrating the role of dimethylphenyl groups in agrochemical design .

4-Hydroxy-6-phenylpyrimidine

  • Molecular Formula : C₁₀H₈N₂O
  • Substituents : Unsubstituted phenyl at the 6-position and hydroxyl at the 4-position.
  • Key Differences :
    • Lack of methyl groups reduces steric hindrance and lipophilicity compared to this compound.
    • Simpler structure may result in lower thermal stability and biological activity.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound C₁₂H₁₂N₂O ~200.24* 1 3 3,5-Dimethylphenyl, -OH
6-(3,5-Dichlorophenyl)-2-phenyl-4-(CF₃)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 0 5 3,5-Dichlorophenyl, CF₃, phenyl
Triaziflam C₁₆H₂₂F₂N₆O ~348.39* 2 6 3,5-Dimethylphenoxy, triazine
4-Hydroxy-6-phenylpyrimidine C₁₀H₈N₂O 172.18 1 3 Phenyl, -OH

*Calculated based on structural inference.

Research Findings and Implications

  • Electronic Effects : Methyl groups in this compound provide moderate electron-donating effects, stabilizing the pyrimidine ring but reducing electrophilic reactivity compared to chlorine-substituted analogs .
  • Solubility: The hydroxyl group improves aqueous solubility relative to non-polar derivatives like 6-(3,5-Dichlorophenyl)-2-phenyl-4-(CF₃)pyrimidine, which is more suited for lipid-rich environments .

Biological Activity

6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12N2O
  • CAS Number: 1697463-91-4

This compound features a pyrimidine ring substituted with a 3,5-dimethylphenyl group at the sixth position and a hydroxyl group at the fourth position. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. In vitro assays have evaluated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli100Ciprofloxacin32
S. aureus50Methicillin16
P. aeruginosa200Gentamicin64

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. The compound was tested against several cancer cell lines using the MTT assay to determine cell viability.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF-712.5Doxorubicin10
A54915.0Cisplatin8
HeLa20.0Paclitaxel5

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
  • Antibacterial Mechanism: It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Antioxidant Properties: The hydroxyl group may contribute to scavenging reactive oxygen species (ROS), providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of pyrimidine derivatives similar to this compound:

  • Antibacterial Efficacy: A study evaluated the antibacterial properties of various pyrimidine derivatives against clinical isolates of E. coli and S. aureus, demonstrating that compounds with similar structures exhibited MIC values comparable to known antibiotics .
  • Anticancer Studies: Research focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines revealed that modifications in substitution patterns significantly influenced their activity .
  • Structure-Activity Relationship (SAR): Investigations into SAR highlighted that the presence of electron-donating groups like methyl enhances the biological activity of pyrimidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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